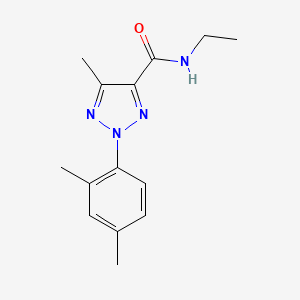![molecular formula C13H12N2O2S B7454253 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B7454253.png)
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile, also known as MTMTB, is a chemical compound that has recently gained attention in the field of scientific research. MTMTB is a thiazole-containing compound that has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation, inhibit the growth of certain microorganisms, and induce apoptosis in cancer cells. This compound has also been found to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities, making it a promising compound for scientific research. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects.
Zukünftige Richtungen
There are several future directions for research on 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis. Another area of research is the investigation of the anticancer properties of this compound, with the aim of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of scientific research.
Synthesemethoden
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile can be synthesized using a multistep reaction process. The starting material for the synthesis of this compound is 3-methoxy-4-hydroxybenzaldehyde, which is reacted with 2-methyl-1,3-thiazol-4-ylmethanol to form 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde. This intermediate is then reacted with potassium cyanide to form this compound.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has been found to exhibit various biological activities, making it a promising compound for scientific research. It has been reported to possess anti-inflammatory, antimicrobial, antifungal, and anticancer properties. This compound has also been found to inhibit the activity of certain enzymes, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-15-11(8-18-9)7-17-12-4-3-10(6-14)5-13(12)16-2/h3-5,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJSAXSYAIYRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzhydrylamino)-N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7454200.png)

![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)

![Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate](/img/structure/B7454241.png)
![2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol](/img/structure/B7454244.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methylbenzamide](/img/structure/B7454246.png)




